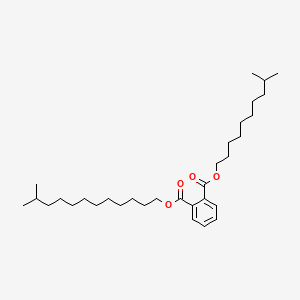

Isotridecyl isoundecyl phthalate

説明

特性

CAS番号 |

85168-78-1 |

|---|---|

分子式 |

C32H54O4 |

分子量 |

502.8 g/mol |

IUPAC名 |

2-O-(9-methyldecyl) 1-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C32H54O4/c1-27(2)21-15-11-7-5-6-9-13-19-25-35-31(33)29-23-17-18-24-30(29)32(34)36-26-20-14-10-8-12-16-22-28(3)4/h17-18,23-24,27-28H,5-16,19-22,25-26H2,1-4H3 |

InChIキー |

VZRXANOBJIDWDV-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |

製品の起源 |

United States |

準備方法

The synthesis of isotridecyl isoundecyl phthalate typically involves the esterification of phthalic acid with isomeric alcohols such as isotridecyl alcohol and isoundecyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

化学反応の分析

科学研究への応用

イソトリデシルイソウンデシルフタレートには、次のような科学研究への応用がいくつかあります。

科学的研究の応用

Scientific Research Applications

Isotridecyl isoundecyl phthalate has several notable applications across various fields:

- Chemistry : Utilized as a plasticizer in the production of flexible plastics and coatings, enhancing their mechanical properties.

- Biology : Investigated for its potential endocrine-disrupting effects, which may interfere with hormone synthesis and metabolism .

- Medicine : Explored for its pharmacokinetics and potential health effects, particularly concerning its absorption and metabolism in biological systems .

- Industry : Widely used in the manufacturing of consumer products, including toys, packaging materials, and medical devices .

Toxicokinetics

Research on the toxicokinetics of this compound indicates that it is rapidly absorbed and metabolized in the gastrointestinal tract. The metabolites are primarily excreted in urine. Similar high-molecular-weight phthalates have shown significant distribution in various tissues, raising concerns about bioaccumulation .

Table 1: Toxicokinetic Properties of this compound

| Compound | Absorption | Metabolism | Excretion |

|---|---|---|---|

| This compound | Rapidly absorbed | Metabolized to monoesters | Primarily in urine |

| Di-isodecyl phthalate | Rapidly absorbed | Significant tissue distribution | Primarily in urine |

Table 2: Comparison of Similar Phthalates

| Compound | Primary Use | Unique Characteristics |

|---|---|---|

| This compound | Plasticizer for flexible plastics | Specific isomeric structure enhances effectiveness |

| Diisononyl phthalate | Plasticizer for PVC | Commonly used in consumer products |

| Diisodecyl phthalate | Plasticizer for medical devices | Known for lower volatility |

Case Studies

- Endocrine Disruption Studies : Research has documented the endocrine-disrupting properties of this compound, highlighting its potential effects on hormone regulation. Studies suggest that exposure may lead to reproductive toxicity and developmental issues .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound in consumer products. These studies often involve animal models to determine dermal absorption and systemic effects .

- Environmental Persistence : Investigations into the environmental impact of this compound reveal concerns regarding its persistence in ecosystems and potential bioaccumulation in aquatic organisms .

作用機序

イソトリデシルイソウンデシルフタレートの作用機序は、さまざまな分子標的や経路との相互作用を伴います。 内分泌かく乱物質として、ホルモンの合成、輸送、代謝を阻害する可能性があります . また、活性酸素種(ROS)を生成することによって酸化ストレスを誘発し、DNA損傷や脂質過酸化につながる可能性もあります . これらの影響は、細胞機能を阻害し、さまざまな健康問題に寄与する可能性があります .

類似化合物との比較

Structural and Molecular Properties

The table below compares isotridecyl isoundecyl phthalate with similar branched and mixed phthalates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Groups (Branching) |

|---|---|---|---|---|

| This compound | 85168-77-0* | C30H50O4 | 498.7 | C13 (isotridecyl) + C11 (isoundecyl) |

| Diisodecyl phthalate (DIDP) | 26761-40-0 | C28H46O4 | 446.6 | Two C10 (isodecyl) |

| Diisononyl phthalate (DINP) | 68515-48-0 | C26H42O4 | 418.6 | Two C9 (isononyl) |

| Hexyl isodecyl phthalate | 61702-81-6 | C24H38O4 | 390.5 | C6 (hexyl) + C10 (isodecyl) |

| Isoundecyl undecyl phthalate | 51750-47-1 | C30H50O4 | 498.7 | Two C11 (isoundecyl/undecyl) |

*Note: CAS numbers for this compound are inferred from structural analogs in the literature .

Key Observations :

- This compound has a higher molecular weight (498.7 g/mol) compared to DIDP (446.6 g/mol) and DINP (418.6 g/mol), suggesting lower volatility and slower migration rates .

- The branched C13 and C11 chains enhance thermal stability and resistance to hydrolysis, making it suitable for high-temperature applications .

Environmental and Health Considerations

- Exposure Risks: Phthalates with higher molecular weights (e.g., DIDP, DINP) are less likely to bioaccumulate but are still detected in house dust, indicating environmental persistence .

- Regulatory Status : DIDP and DINP face restrictions under REACH due to reproductive toxicity concerns . This compound’s regulatory status remains unclear, though its use in consumer products may require compliance with evolving safety guidelines .

生物活性

Isotridecyl isoundecyl phthalate (ITIDP) is a high-molecular-weight phthalate ester primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to potential health risks associated with phthalates, particularly regarding endocrine disruption and reproductive toxicity. This article explores the biological activity of ITIDP, focusing on its toxicokinetics, endocrine effects, and environmental persistence.

Chemical Structure and Properties

ITIDP is synthesized through the esterification of phthalic acid with isotridecyl and isoundecyl alcohols. This unique structure, characterized by long carbon chains, enhances its effectiveness as a plasticizer by lowering the glass transition temperature of polymers like PVC, thereby improving their mechanical properties.

Toxicokinetics

Research on the toxicokinetics of ITIDP is limited; however, studies on similar phthalates suggest that they are rapidly absorbed and metabolized in the gastrointestinal tract. The metabolites are primarily excreted in urine. For instance, di-isodecyl phthalate (DiDP) has been studied extensively, revealing significant distribution in various tissues and highlighting its bioaccumulative properties .

Table 1: Toxicokinetic Properties of Phthalates

| Compound | Absorption | Metabolism | Excretion |

|---|---|---|---|

| This compound | Rapidly absorbed | Metabolized to monoesters | Primarily in urine |

| Di-isodecyl phthalate | Rapidly absorbed | Significant tissue distribution | Primarily in urine |

Endocrine Disruption

ITIDP has been implicated in endocrine disruption, akin to other phthalates. Studies indicate that it may bind to hormone receptors and influence hormonal pathways, potentially leading to reproductive and developmental toxicity. The compound's ability to mimic or interfere with natural hormones raises concerns about its long-term effects on human health .

Case Study: Endocrine Disruption in Animal Models

A study investigating the effects of high-molecular-weight phthalates on reproductive health found that exposure to these compounds resulted in altered hormone levels and reproductive outcomes in rodent models. The findings suggest that ITIDP may pose similar risks due to its structural characteristics and biological activity .

Environmental Persistence

The bioaccumulative nature of ITIDP raises concerns regarding its environmental impact. Studies have shown that phthalates can migrate from plastic products into food and the environment, leading to potential human exposure. This persistence necessitates ongoing investigations into its ecological effects and regulatory measures for safer use .

Q & A

Q. What are the validated analytical methods for quantifying isotridecyl isoundecyl phthalate in environmental and biological matrices?

To quantify this compound, researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) due to their sensitivity for low-concentration phthalates. Sample preparation must include solid-phase extraction (SPE) to isolate the compound from complex matrices like dust or biological fluids. Cross-validate results using certified reference materials and adhere to protocols for contamination control, such as avoiding plastic labware . For biological samples, consider enzymatic digestion to hydrolyze conjugates and improve recovery rates .

Q. How can exposure pathways of this compound in human populations be systematically assessed?

Design longitudinal cohort studies to track exposure biomarkers (e.g., urinary metabolites) alongside environmental sampling (household dust, air). Use structured literature reviews to identify candidate sources, such as consumer products or industrial emissions, and apply regression models to correlate exposure levels with demographic variables (e.g., age, occupation). Prioritize non-invasive biospecimens (urine, saliva) to enhance participant compliance .

Q. What are the best practices for ensuring reproducibility in toxicity studies of this compound?

Standardize experimental conditions (dose, exposure duration, vehicle solvents) across studies. Use inbred animal models to reduce genetic variability and include positive/negative controls (e.g., known endocrine disruptors). Adhere to OECD guidelines for in vivo assays and pre-register study protocols to mitigate bias. Document raw data and statistical parameters (e.g., p-values, confidence intervals) transparently .

Advanced Research Questions

Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved?

Conduct a systematic review with meta-analysis to harmonize findings across studies. Stratify data by model system (e.g., cell lines vs. whole organisms), exposure window (acute vs. chronic), and endpoints (e.g., hormone levels, receptor binding). Use sensitivity analyses to identify confounding variables (e.g., co-exposure to other phthalates) and contact original authors to request raw datasets for re-evaluation .

Q. What molecular mechanisms underlie the environmental degradation of this compound in aquatic systems?

Investigate abiotic degradation pathways (e.g., hydrolysis, photolysis) under controlled pH and UV conditions. For biotic degradation, isolate microbial consortia from contaminated sites and characterize enzymatic activity (e.g., esterase assays). Apply metabolomics to identify transient intermediates and quantify half-lives using high-resolution mass spectrometry. Compare degradation kinetics across sediment types to assess matrix effects .

Q. How does the structural isomerism of this compound influence its pharmacokinetics and bioaccumulation?

Synthesize isotopically labeled analogs to trace absorption, distribution, and excretion in model organisms. Use molecular docking simulations to predict interactions with metabolic enzymes (e.g., cytochrome P450) and compare binding affinities with related phthalates. Measure bioaccumulation factors (BAFs) in lipid-rich tissues and correlate with logP values to establish structure-activity relationships .

Methodological Guidance

- For literature reviews : Use Boolean operators (e.g., "phthalate AND (isotridecyl isoundecyl OR CAS 85168-79-2)") in databases like Scopus and PubMed. Filter results post-2016 to prioritize recent toxicological data .

- For risk assessment : Apply probabilistic models to estimate population-level exposure thresholds, integrating data on environmental persistence, bioaccessibility, and species sensitivity distributions (SSDs) .

- For ethical compliance : Obtain institutional review board (IRB) approval for human studies and adhere to ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。